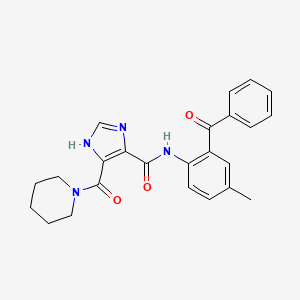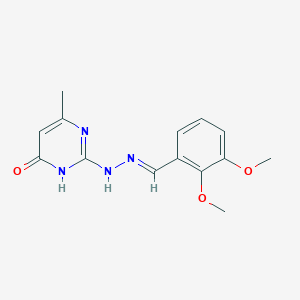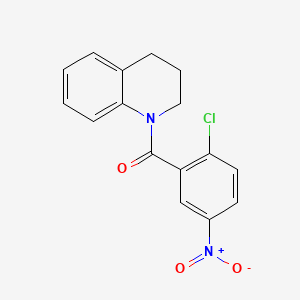![molecular formula C26H23N5O3 B11697411 (4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697411.png)
(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in preclinical studies to determine its suitability for further development.
Industry
In the industrial sector, (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Cinnamodendron dinisii Schwanke essential oil: Used in biodegradable film packaging.
Uniqueness
(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural features and reactivity. Its combination of a pyrazolone core with morpholine and phenyl groups provides distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C26H23N5O3 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
4-[[2-(morpholine-4-carbonyl)phenyl]diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O3/c32-25(30-15-17-34-18-16-30)21-13-7-8-14-22(21)27-28-24-23(19-9-3-1-4-10-19)29-31(26(24)33)20-11-5-2-6-12-20/h1-14,29H,15-18H2 |
InChIキー |
NACPSBVQSFRIGR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697339.png)





![2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11697383.png)

![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11697404.png)


